3',5'-Cyclic adenosine monophosphate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase. This process occurs in response to various extracellular signals, such as hormones and neurotransmitters. Cyclic adenosine monophosphate belongs to the class of cyclic nucleotides, which also includes cyclic guanosine monophosphate. These compounds are characterized by their cyclic phosphate structure, which is essential for their biological activity .
The synthesis of 3',5'-cyclic adenosine monophosphate can be achieved through several methods:
The molecular formula for 3',5'-cyclic adenosine monophosphate is C10H12N5O5P. Its structure consists of:
3',5'-Cyclic adenosine monophosphate participates in several key chemical reactions:
The mechanism of action for 3',5'-cyclic adenosine monophosphate primarily involves its role as a second messenger:
Research indicates that fluctuations in intracellular levels of cyclic adenosine monophosphate are tightly regulated by both synthesis and degradation pathways, ensuring precise control over cellular responses .
3',5'-Cyclic adenosine monophosphate has numerous scientific applications:
3',5'-Cyclic deoxyadenosine monophosphate (3',5'-Cyclic dAMP) is a deoxyribonucleotide analog of cyclic adenosine monophosphate (cyclic AMP), characterized by the absence of a hydroxyl group at the 2'-position of the ribose sugar. Its molecular formula is C₁₀H₁₂N₅O₅P, with a monoisotopic mass of 313.057605031 Da and an average mass of 313.2065 Da [5]. The molecule features a phosphodiester bridge between the 3'- and 5'-oxygen atoms of the deoxyribose ring, forming a cyclic structure essential for its biochemical function. The stereochemistry of the glycosidic bond is β-configuration, consistent with natural nucleosides. The inherent asymmetry of the phosphorus atom within the cyclic phosphate group generates diastereomers (Rp and Sp), though the natural isomer typically exhibits the (Rp) configuration at phosphorus in biologically active contexts. The IUPAC name is (4aR,6R,7aS)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-2-one, reflecting its complex bicyclic ring system formed by the sugar-phosphate linkage [5].
3',5'-Cyclic dAMP demonstrates moderate water solubility (predicted 2.92 g/L via ALOGPS) and limited membrane permeability due to its charged phosphate group [5]. Its logP (partition coefficient) is estimated at -2.0 to -2.9, indicating high hydrophilicity [5]. The compound exhibits two pKa values: a strongly acidic phosphate group (pKa ≈ 1.86) and a basic purine amino group (pKa ≈ 5.0) [5]. These ionization states influence its ionic character and intermolecular interactions under physiological conditions.
Spectroscopic characterization includes a predicted UV-Vis absorption maximum characteristic of adenine derivatives (~260 nm). Tandem mass spectrometry (LC-MS/MS) analysis in negative ion mode shows major fragments at m/z 313 [M-H]⁻, 134 (adenine), and 97 (H₂PO₄⁻) [5]. Nuclear magnetic resonance (NMR) data reveal distinct signals for the anomeric proton (≈6.0 ppm), deoxyribose methylene protons (≈2.5-3.0 ppm), and adenine H8 (≈8.3 ppm) [5]. The cyclic phosphate moiety confers greater resistance to enzymatic hydrolysis compared to linear 5'-deoxyadenosine monophosphate, though it remains susceptible to specialized cyclic nucleotide phosphodiesterases.
Table 1: Physicochemical Properties of 3',5'-Cyclic dAMP
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂N₅O₅P | [5] |
Monoisotopic Mass | 313.057605031 Da | [5] |
Water Solubility | 2.92 g/L (Predicted) | ALOGPS [5] |
logP | -2.9 | ChemAxon [5] |
pKa (Strongest Acidic) | 1.86 | ChemAxon [5] |
pKa (Strongest Basic) | 5.0 | ChemAxon [5] |
SMILES Notation | NC1=C2N=CN([C@H]3C[C@@H]4OP(O)(=O)OC[C@H]4O3)C2=NC=N1 | [5] |
Structurally, 3',5'-Cyclic dAMP differs from 3',5'-Cyclic AMP (cyclic AMP) by the absence of the 2'-hydroxyl group on the ribose moiety. This modification reduces hydrogen-bonding capacity and alters molecular conformation, impacting protein interactions. Cyclic AMP (C₁₀H₁₂N₅O₆P) has a monoisotopic mass of 329.052519653 Da—16 Da higher than 3',5'-Cyclic dAMP due to the additional oxygen atom [4]. Both share the adenine base and cyclic 3',5'-phosphate motif but exhibit divergent biological recognition patterns.
Functionally, 3',5'-Cyclic dAMP displays reduced affinity for cyclic AMP-dependent protein kinases compared to cyclic AMP. Studies indicate that cyclic AMP-dependent protein kinase requires 100- to 1000-fold lower concentrations of cyclic AMP than cyclic GMP for half-maximal activation, highlighting stringent nucleotide specificity in kinase activation [2]. The 2'-deoxy modification in 3',5'-Cyclic dAMP likely exacerbates this discrimination due to disrupted hydrogen-bonding networks involving the 2'-OH.
Compared to 2',3'-cyclic nucleotides (e.g., 2',3'-cyclic AMP), which are RNA degradation intermediates, 3',5'-Cyclic dAMP is metabolically stable and functions as a signaling molecule. The 2',3'-isomers exhibit a different ring size in their cyclic phosphate structure (5-membered vs. 6-membered in 3',5'-isomers), leading to distinct three-dimensional shapes and protein-binding affinities. Notably, archaeal and bacterial cyclic dinucleotides like cyclic di-AMP (two adenosine 3',5'-cyclic monophosphates linked via phosphodiester bonds) serve as second messengers in prokaryotic stress response and virulence regulation [7].
Table 2: Structural and Functional Comparison of Key Cyclic Nucleotides
Nucleotide | Sugar Type | Molecular Formula | Key Biological Role | Protein Kinase Specificity |
---|---|---|---|---|
3',5'-Cyclic dAMP | 2'-Deoxyribose | C₁₀H₁₂N₅O₅P | Signaling analog/metabolite | Low affinity for cAMP-dependent kinases |
3',5'-Cyclic AMP | Ribose | C₁₀H₁₂N₅O₆P | Eukaryotic second messenger | High specificity; Kₐ ~0.1-1 µM [2] |
3',5'-Cyclic GMP | Ribose | C₁₀H₁₂N₅O₇P | Eukaryotic signaling (NO response) | cGMP kinase-specific [2] |
Cyclic di-AMP | Ribose | C₂₀H₂₄N₁₀O₁₂P₂ | Prokaryotic second messenger (cell wall homeostasis) [7] | Binds STING protein [7] |
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